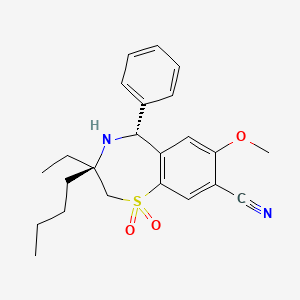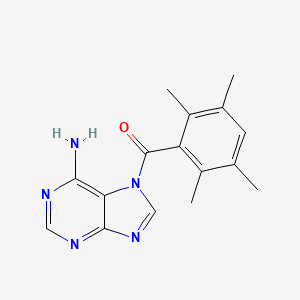
(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Ring: Starting from simple precursors like formamide and cyanamide, the purine ring can be constructed through cyclization reactions.
Functionalization: Introduction of the amino group at the 6th position can be achieved through nucleophilic substitution reactions.
Attachment of the Methanone Group: The final step involves the attachment of the (2,3,5,6-tetramethylphenyl)methanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
Medically, purine derivatives are often explored for their antiviral, anticancer, and anti-inflammatory properties. This compound could be investigated for similar therapeutic applications.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, or enzyme activity.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Allopurinol: A medication used to treat gout, which is a purine analog.
Uniqueness
What sets (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone apart is its specific substitution pattern, which could confer unique biological or chemical properties not found in other purine derivatives.
属性
CAS 编号 |
36855-76-2 |
|---|---|
分子式 |
C16H17N5O |
分子量 |
295.34 g/mol |
IUPAC 名称 |
(6-aminopurin-7-yl)-(2,3,5,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-15-13(21)14(17)18-6-19-15/h5-7H,1-4H3,(H2,17,18,19) |
InChI 键 |
URSBXJCNRRKKLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C(=O)N2C=NC3=NC=NC(=C32)N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




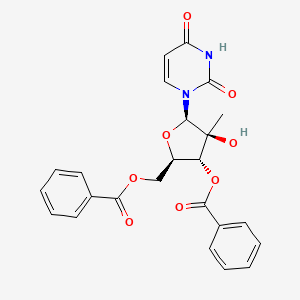
![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)
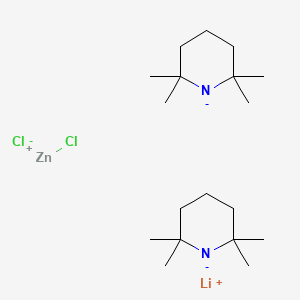
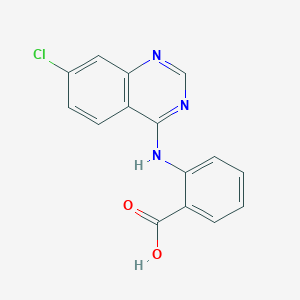


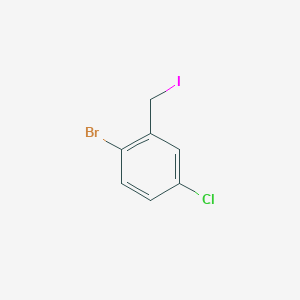


![10-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B11832239.png)
